molecular formula C10H4Cl4 B3065595 1,3,5,7-Tetrachloronaphthalene CAS No. 53555-64-9

1,3,5,7-Tetrachloronaphthalene

Cat. No.: B3065595
CAS No.: 53555-64-9
M. Wt: 265.9 g/mol
InChI Key: OTTCXKPQKOLSJN-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, with the molecular formula C10H4Cl4. This compound is part of the polychlorinated naphthalenes (PCNs) family, which are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrachloronaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5,7-Tetrachloronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrachloronaphthalene involves its interaction with cellular components. It can bind to proteins and DNA, leading to disruptions in cellular processes. The compound’s chlorinated structure allows it to interact with lipid membranes, potentially causing oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrachloronaphthalene
  • 1,2,3,5-Tetrachloronaphthalene
  • 1,2,3,6-Tetrachloronaphthalene

Uniqueness

1,3,5,7-Tetrachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological interactions. Compared to other tetrachloronaphthalenes, it may exhibit different toxicological profiles and environmental persistence .

Properties

IUPAC Name

1,3,5,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTCXKPQKOLSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201773
Record name 1,3,5,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-64-9
Record name Naphthalene, 1,3,5,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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